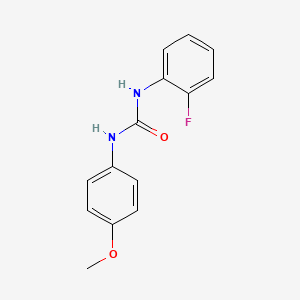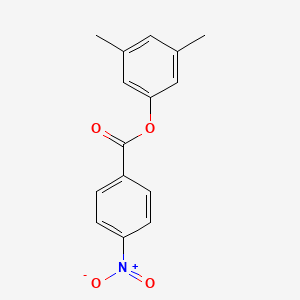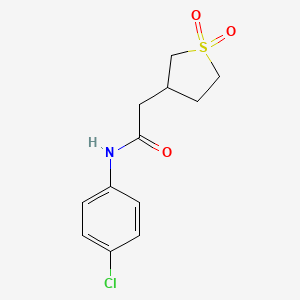
N-(2-fluorophenyl)-N'-(4-methoxyphenyl)urea
Vue d'ensemble
Description
N-(2-fluorophenyl)-N'-(4-methoxyphenyl)urea, commonly known as FMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. FMU is a urea derivative that possesses unique structural features, making it an attractive target for the synthesis of novel compounds with diverse biological activities.
Mécanisme D'action
The exact mechanism of action of FMU is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes involved in cancer cell proliferation and survival. FMU has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
FMU has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular metabolism. It has also been shown to modulate the activity of various signaling pathways involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
FMU has several advantages for use in laboratory experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, it also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of FMU and its derivatives. One area of interest is the development of new FMU analogs with improved anticancer activity and selectivity. Another area of research is the investigation of the potential applications of FMU in other fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of FMU and its effects on cellular metabolism and signaling pathways. Overall, FMU is a promising compound with significant potential for future scientific research.
Applications De Recherche Scientifique
FMU has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against a variety of cancer cell lines, including breast, colon, and lung cancer. FMU has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-19-11-8-6-10(7-9-11)16-14(18)17-13-5-3-2-4-12(13)15/h2-9H,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPTVGFNUBMSQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B3873671.png)
![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B3873672.png)
![ethyl (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetate](/img/structure/B3873707.png)
![4-ethoxy-N-(4-methylphenyl)-N-(2-{2-[1-(4-nitrophenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B3873715.png)

![2-(4-chlorophenyl)-4-[(2,3-dimethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3873737.png)
![7-(1-methylethylidene)-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3873742.png)
![6-[(2-methoxyphenyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3873757.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3873761.png)
![(2,3-dihydro-1-benzofuran-5-ylmethyl)[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B3873772.png)
![4,5-diazapentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-9,11,13,15,17,19-hexaene-3,6-dione](/img/structure/B3873783.png)
![2-(1,3-benzothiazol-2-yl)-4-({[2-(1-piperazinyl)ethyl]amino}methylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3873791.png)

![N-[4-(benzoylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3873808.png)